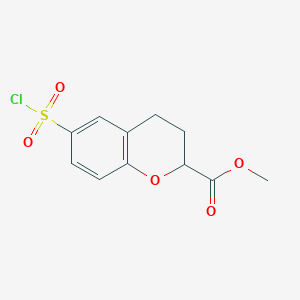
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chemical compound with the molecular formula C11H9ClO5S. It is a derivative of chroman, a bicyclic organic compound, and contains functional groups such as a chlorosulfonyl group, a carboxylic acid ester, and a chroman ring. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves multiple steps. One common method starts with the chroman-2-carboxylic acid, which undergoes chlorosulfonylation using chlorosulfonic acid to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, and substituted chroman derivatives .
Applications De Recherche Scientifique
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-chroman-2-carboxylic acid methyl ester
- 6-Bromo-chroman-2-carboxylic acid methyl ester
- 6-Methoxy-chroman-2-carboxylic acid methyl ester
Uniqueness
methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This functional group allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C11H11ClO5S |
|---|---|
Poids moléculaire |
290.72 g/mol |
Nom IUPAC |
methyl 6-chlorosulfonyl-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H11ClO5S/c1-16-11(13)10-4-2-7-6-8(18(12,14)15)3-5-9(7)17-10/h3,5-6,10H,2,4H2,1H3 |
Clé InChI |
VJKDBVXBXTWVPM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















